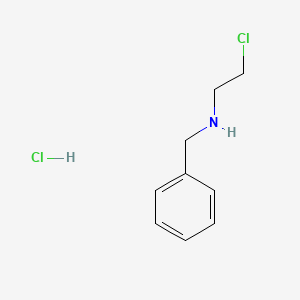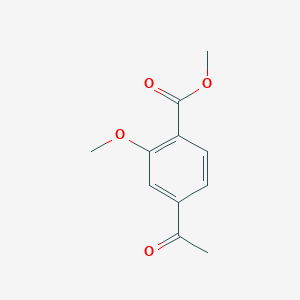
Methyl-4-Acetyl-2-Methoxybenzoat
Übersicht
Beschreibung
Methyl 4-acetyl-2-methoxybenzoate is an organic compound with the molecular formula C11H12O4. It is a derivative of benzoic acid, characterized by the presence of an acetyl group at the 4-position and a methoxy group at the 2-position on the benzene ring. This compound is often used in various chemical syntheses and has applications in different scientific fields.
Wissenschaftliche Forschungsanwendungen
Methyl 4-acetyl-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-acetyl-2-methoxybenzoate typically involves the esterification of 4-acetyl-2-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of methyl 4-acetyl-2-methoxybenzoate may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials are fed into the reactor, where they undergo esterification, and the product is continuously collected.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-acetyl-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-carboxy-2-methoxybenzoic acid.
Reduction: 4-(hydroxymethyl)-2-methoxybenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of methyl 4-acetyl-2-methoxybenzoate in biological systems involves its interaction with specific enzymes that catalyze the hydrolysis of the ester bond. This hydrolysis releases the active components that exert the desired biological effects. The molecular targets and pathways involved include esterases and other hydrolytic enzymes that facilitate the breakdown of the ester bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-acetamido-2-methoxybenzoate: Similar structure but with an acetamido group instead of an acetyl group.
Methyl 4-amino-2-methoxybenzoate: Contains an amino group instead of an acetyl group.
Methyl 4-hydroxy-2-methoxybenzoate: Has a hydroxy group instead of an acetyl group.
Uniqueness
Methyl 4-acetyl-2-methoxybenzoate is unique due to the presence of both an acetyl and a methoxy group on the benzene ring, which imparts distinct chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.
Eigenschaften
IUPAC Name |
methyl 4-acetyl-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)8-4-5-9(11(13)15-3)10(6-8)14-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVVANVGEMKEAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

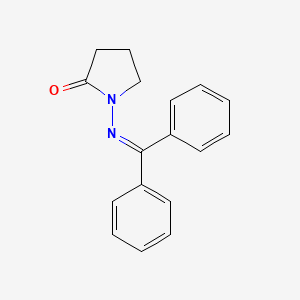
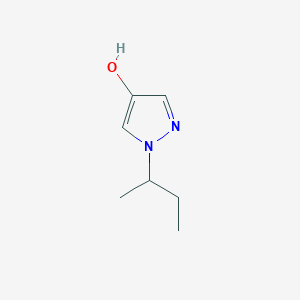
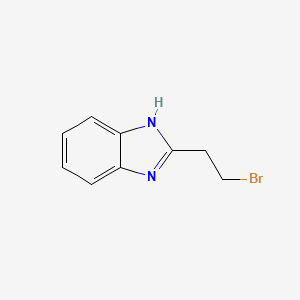

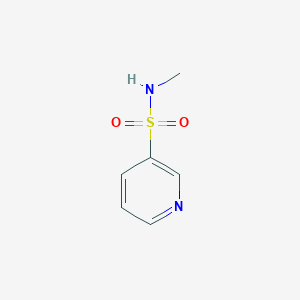

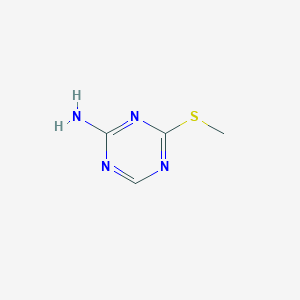

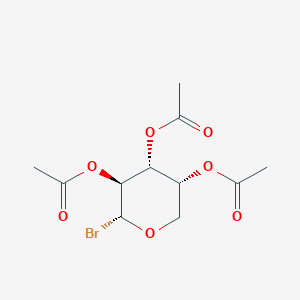
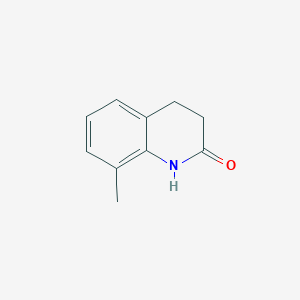
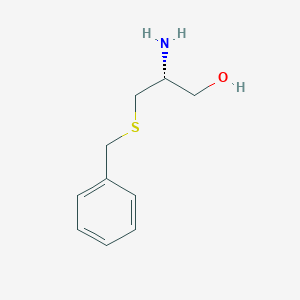
![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)
